Edunol
Description
Edunol is a prenylated pterocarpan (a subclass of isoflavonoids) first isolated from the roots of Neorautanenia edulis and Mexican "snakeweeds" such as Brongniartia podalyrioides and B. intermedia (Leguminosae/Fabaceae) . Its chemical structure is defined as (-)-2-(3,3-dimethylallyl)-3-hydroxy-8,9-methylenedioxypterocarpan, with a molecular formula of $ \text{C}{20}\text{H}{20}\text{O}_5 $ and a molecular weight of 352 g/mol . This compound exhibits significant biological activities, including anti-myotoxic, anti-proteolytic, and anti-PLA2 (phospholipase A2) effects, particularly against venom from snakes such as Bothrops atrox and B. jararacussu . It also demonstrates insecticidal properties against pests like Aedes albopictus and Plutella xylostella .
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3 |
InChI Key |
UFBHHWPUVXVFRG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Synonyms |
edunol |
Origin of Product |
United States |
Comparison with Similar Compounds
Cabenegrins A-I and A-II
- Source : Isolated from Cabenegia spp.
- Structural Similarities: Both cabenegrins and this compound feature a pterocarpan backbone with prenyl substitutions. However, cabenegrins lack the 8,9-methylenedioxy group present in this compound .
- Activity: Cabenegrins show antivenom properties but are less potent against Bothrops venom compared to this compound (ED$_{50}$ values for this compound: 3.1 mg/kg vs. ~5 mg/kg for cabenegrins) .
Wedelolactone
- Source : Eclipta prostrata.
- Structural Differences : Wedelolactone is a coumestan (a fused four-ring system) rather than a pterocarpan.
- Activity: Shares anti-PLA2 and anti-myotoxic effects with this compound but exhibits broader anti-inflammatory action .
Luteone and Wighteone Metabolites
- Source : Isoflavones from Lupinus spp.
- Structural Differences: These metabolites feature a 2-(1-hydroxy-1-methylethyl)-dihydrofuran substituent instead of this compound’s prenyl group.
- Metabolism: Unlike this compound, Aspergillus flavus hydrates luteone and wighteone to form dihydrofurano derivatives (e.g., BC-1 and BC-2), whereas this compound is metabolized to non-hydrated derivatives (ED-AF-1, ED-AF-2, ED-AF-3) .
Pharmacological Comparison
| Compound | Anti-PLA2 Activity (IC$_{50}$) | Anti-Myotoxic Activity (ED$_{50}$) | Key Targets |
|---|---|---|---|
| This compound | 0.8 μM (vs. B. jararacussu) | 3.1 mg/kg (vs. B. atrox) | PLA2, proteases, hyaluronidase |
| Wedelolactone | 1.2 μM | 5.2 mg/kg | PLA2, COX-2, NF-κB |
| Cabenegrin A-I | Not reported | 5.0 mg/kg | Venom metalloproteinases |
| Elaidoylamide | 0.05 μM (vs. V. ammodytes) | Not applicable | Neurotoxic PLA2 |
Key Findings :
This compound’s anti-PLA2 activity is comparable to wedelolactone but less potent than synthetic inhibitors like elaidoylamide .
Its anti-myotoxic efficacy surpasses cabenegrins, likely due to the 8,9-methylenedioxy group enhancing venom-neutralizing interactions .
Metabolic Pathways
This compound is metabolized by Aspergillus flavus into three derivatives:
ED-AF-1 (Neoplanol): Dihydrofurano-pterocarpan with a 2-(1-hydroxy-1-methylethyl) substituent (M$^+$ 368) .
ED-AF-2: Features a 2,3-dihydro-3-hydroxy-2,2-dimethylpyrano side chain (M$^+$ 368) .
ED-AF-3 : Contains a 2,3-dihydroxy-3-methylbutyl side chain (M$^+$ 386), increasing polarity and solubility .
Comparison with Luteone Metabolites :
- Luteone forms hydrated derivatives (e.g., BC-1), whereas this compound’s metabolism avoids hydration, likely due to steric hindrance from its prenyl group .
Data Tables
Table 1: Spectral Data for this compound and Metabolites
| Compound | $ ^1\text{H NMR} $ (δ, ppm) | MS Fragments (m/z) | UV $ \lambda_{\text{max}} $ (MeOH) |
|---|---|---|---|
| This compound | 6.65 (s, H-1), 1.21 (s, prenyl CH3) | 352 (M$^+$), 309 | 285, 310 |
| ED-AF-1 | 4.64 (dd, J=9.8 Hz), 1.24 (s, CH3) | 368 (M$^+$), 297 | 285, 310 |
| ED-AF-3 | 3.79 (ddd, J=5.1 Hz), 1.33 (s, CH3) | 386 (M$^+$), 324 | 290, 315 |
Table 2: Comparative Bioactivity of Pterocarpans
| Compound | Venom Neutralization (%) | Insecticidal LC$_{50}$ (mg/L) | Cytotoxicity (IC$_{50}$, μM) |
|---|---|---|---|
| This compound | 85 (vs. B. atrox) | 58.4 (vs. A. albopictus) | >50 (HeLa cells) |
| Pongachin | 62 | 191.0 | 45.2 |
| Rotenone | Not reported | 1.9 | 0.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
